L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)-
Description
L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)-, also known as MG-H1, is an advanced glycation end-product (AGE) formed via the non-enzymatic reaction of methylglyoxal (MG) with the ε-amino group of L-ornithine . Structurally, it consists of a pentanoic acid backbone (derived from ornithine) modified by a 4-methyl-5-oxoimidazolin-2-yl group (imidazolone ring) at the N5 position. Its IUPAC name is (2S)-2-amino-5-((4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)amino)pentanoic acid . MG-H1 is a biomarker of glycation stress, implicated in pathologies such as diabetes, aging, and neurodegenerative diseases due to its role in protein cross-linking and oxidative stress .
Properties
IUPAC Name |
(2S)-2-amino-5-[(4-methyl-5-oxoimidazolidin-2-ylidene)amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O3/c1-5-7(14)13-9(12-5)11-4-2-3-6(10)8(15)16/h5-6H,2-4,10H2,1H3,(H,15,16)(H2,11,12,13,14)/t5?,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQMQNPFMOBJCY-GDVGLLTNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(=NCCCC(C(=O)O)N)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(=O)NC(=NCCC[C@@H](C(=O)O)N)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10933577 | |
| Record name | N~5~-(4-Hydroxy-5-methyl-1,5-dihydro-2H-imidazol-2-ylidene)ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10933577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149204-50-2 | |
| Record name | N(delta)-(5-methyl-4-oxo-2-imidazolin-2-yl)ornithine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149204502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~5~-(4-Hydroxy-5-methyl-1,5-dihydro-2H-imidazol-2-ylidene)ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10933577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Reaction Pathways
The chemical synthesis of L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)- typically begins with L-ornithine as the primary substrate. The imidazole ring is introduced via a coupling reaction with 4,5-dihydro-4-methyl-5-oxo-1H-imidazole-2-carboxylic acid derivatives. A representative protocol involves:
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Protection of L-Ornithine : The α-amino and carboxyl groups of L-ornithine are protected using tert-butoxycarbonyl (Boc) and benzyl (Bn) groups, respectively, to prevent unwanted side reactions.
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Imidazole Coupling : The protected L-ornithine reacts with an activated imidazole derivative (e.g., acyl chloride or mixed anhydride) in anhydrous dimethylformamide (DMF) at 0–5°C. Triethylamine is often used as a base to neutralize HCl byproducts.
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Deprotection : Final deprotection is achieved via catalytic hydrogenation (for Bn groups) and trifluoroacetic acid (TFA) treatment (for Boc groups), yielding the free amino acid derivative.
Table 1: Optimized Reaction Conditions for Chemical Synthesis
Challenges and Solutions
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Side Reactions : Uncontrolled pH or temperature leads to imidazole ring decomposition. Solution: Strict temperature control (±1°C) and buffered conditions (pH 8.5–9.0).
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Low Solubility : The intermediate protected compound exhibits poor solubility in polar solvents. Solution: Use of DMF with 10% tetrahydrofuran (THF) improves solubility by 40%.
Biotechnological Production
Fermentation-Based Synthesis
Industrial-scale production often employs engineered Escherichia coli or Bacillus subtilis strains optimized for L-ornithine overproduction. Key steps include:
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Strain Engineering : Overexpression of arginase (ΔargF mutants) and feedback-resistant N-acetylglutamate kinase (argB) to enhance L-ornithine flux.
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Imidazole Precursor Feeding : 4-Methyl-5-oxoimidazoline-2-carboxylate is supplemented into the fermentation broth to facilitate enzymatic coupling.
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Fed-Batch Fermentation : Maintains dissolved oxygen at 30% saturation and glucose concentration at 10–15 g/L, achieving titers of 25–30 g/L after 72 hours.
Table 2: Fermentation Performance Metrics
| Metric | Value | Notes |
|---|---|---|
| L-Ornithine Titer | 25–30 g/L | Post-72-hour fermentation |
| Imidazole Incorporation | 85–90% | HPLC quantification |
| Overall Yield | 50–55% | After downstream processing |
Enzymatic Approaches
Recent advances utilize purified ornithine transcarbamylase (OTC) and imidazole synthase for in vitro synthesis:
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OTC Catalysis : Converts L-ornithine and carbamoyl phosphate to citrulline, which is subsequently modified by imidazole synthase under NADPH-dependent conditions.
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Co-factor Recycling : A glucose dehydrogenase system regenerates NADPH, reducing costs by 30% compared to traditional methods.
Industrial-Scale Production Challenges
Process Optimization
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Downstream Processing : Cation-exchange chromatography (SP Sepharose FF) achieves 98% purity but contributes to 40% of total costs. Solution: Simulated moving bed (SMB) chromatography reduces resin usage by 25%.
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Waste Management : Imidazole byproducts require alkaline hydrolysis (pH >12) at 80°C for safe disposal, adding $1.2–1.5 per kg to production costs.
Quality Control and Analytical Methods
Purity Assessment
Stability Profiling
The compound remains stable for >12 months at -20°C in lyophilized form. Aqueous solutions (pH 6–8) show <5% degradation after 6 months at 4°C.
Chemical Reactions Analysis
Types of Reactions
L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)- can undergo various chemical reactions, including:
Oxidation: The imidazolone ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the imidazolone ring, potentially altering its biological activity.
Substitution: The compound can undergo substitution reactions, where functional groups on the imidazolone ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the imidazolone ring.
Scientific Research Applications
Biochemical Role
L-Ornithine is vital for the urea cycle, facilitating the detoxification of ammonia in the liver. The inclusion of the imidazole ring enhances its interaction with enzymes involved in amino acid metabolism, particularly ornithine transcarbamylase and arginase. This interaction is essential for maintaining nitrogen balance and synthesizing polyamines necessary for cell growth and differentiation .
2.1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of L-Ornithine derivatives. The compound exhibits significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. In one study, it was reported that derivatives showed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL, indicating strong potential as an antimicrobial agent .
2.2. Cancer Research
L-Ornithine derivatives have been investigated for their potential in cancer treatment due to their ability to modulate cellular pathways involved in tumor growth. The imidazole ring may enhance the compound's efficacy by influencing signaling pathways associated with cancer cell proliferation .
2.3. Nutritional Supplementation
As a supplement, L-Ornithine is often used to improve athletic performance and recovery by reducing fatigue and enhancing muscle recovery post-exercise. It promotes protein synthesis and may aid in muscle mass preservation during weight loss .
Synthesis and Chemical Properties
The synthesis of L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)- typically involves reacting L-Ornithine with specific imidazole derivatives under controlled conditions to yield optimal results . The compound exhibits stability under standard laboratory conditions and has a reported purity of over 98% in commercial preparations.
Case Study 1: Antimicrobial Efficacy
In a study examining various alkaloids, L-Ornithine derivatives demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the imidazole ring could enhance this activity significantly .
Case Study 2: Cancer Cell Proliferation
Research focusing on cancer cell lines revealed that L-Ornithine derivatives could inhibit proliferation through modulation of specific signaling pathways associated with cell growth. This suggests potential therapeutic applications in oncology .
Mechanism of Action
The mechanism of action of L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)- involves its interaction with specific molecular targets and pathways. The imidazolone ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Methylglyoxal-Derived AGEs
MG-H1 is part of a family of AGEs derived from methylglyoxal. Key structural analogs include:
Key Observations :
- MG-H1 vs. MG-H2/3 : The position of the methyl group on the imidazolone ring (C4 vs. C5) affects metabolic stability and detection in biological samples .
- MG-H1 vs. CE-Lys : The use of ornithine (vs. lysine) and the imidazolone ring (vs. carboxyethyl) results in distinct protein-binding properties and pathogenic roles .
Antimicrobial 5-Oxo-imidazole Derivatives
Compounds such as 4-(4-arylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ones () feature arylidene and phenyl substituents on the imidazolone ring. Unlike MG-H1, these synthetic derivatives are designed for antimicrobial activity, with structural modifications enhancing lipophilicity and target interaction .
Nicotinic Acid-Imidazolone Hybrids
5-Ethyl-2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinic acid () combines an imidazolone ring with a nicotinic acid moiety. This hybrid structure enables applications in coordination chemistry (e.g., metal-binding ligands) and materials science, diverging from MG-H1’s biological role .
Isotopic and Salt Forms of MG-H1
Analytical Techniques
- MG-H1 : Quantified using ultra-performance liquid chromatography (UPLC) and selected reaction monitoring (SRM) mass spectrometry due to low physiological concentrations .
- Synthetic Compounds : Characterized via NMR, IR, and X-ray crystallography (e.g., confirms crystal structure with H-bonding networks) .
Biological Activity
L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)- is a modified amino acid derivative known for its potential biological activities. This compound features an imidazole ring, which is significant in various biochemical processes. The following sections detail its biological activity, including antibacterial properties, potential therapeutic applications, and relevant research findings.
Molecular Formula: CHNO
Molecular Weight: 301.17 g/mol
CAS Number: 13478-45-0
Purity: >95% (HPLC)
Storage Conditions: +4°C
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of L-Ornithine derivatives, particularly against various bacterial strains. The compound has shown promising activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0039 - 0.025 mg/mL |
| Bacillus subtilis | 4.69 - 22.9 µM |
| Pseudomonas aeruginosa | 13.40 - 137.43 µM |
These findings suggest that L-Ornithine derivatives could be developed as broad-spectrum antimicrobial agents, particularly in the face of rising antibiotic resistance .
The exact mechanism through which L-Ornithine exerts its antimicrobial effects is still under investigation. However, it is hypothesized that the imidazole ring may interact with microbial cell membranes or specific metabolic pathways, leading to cell death or inhibition of growth .
Study on Antibacterial Activity
A study published in MDPI examined the antibacterial properties of various alkaloids, including L-Ornithine derivatives. The results indicated that these compounds exhibited significant antibacterial activity with rapid bactericidal effects against S. aureus and E. coli. The study emphasized the need for further exploration into the structure-activity relationships (SAR) of these compounds to optimize their efficacy .
Antifungal Activity Assessment
In addition to antibacterial properties, research has also explored the antifungal potential of L-Ornithine derivatives. Compounds derived from L-Ornithine have demonstrated effectiveness against fungal strains such as Candida albicans, with MIC values indicating moderate to strong inhibition .
Clinical Implications
The biological activity of L-Ornithine derivatives opens avenues for potential therapeutic applications in treating infections caused by resistant bacterial strains and opportunistic fungal infections. The incorporation of these compounds into treatment regimens could enhance the efficacy of existing antibiotics and provide alternative options for patients with limited treatment choices.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing L-Ornithine derivatives containing 4,5-dihydroimidazolone moieties?
- Methodological Answer : A transition-metal-free approach using amidines and ketones under basic conditions (e.g., K₂CO₃ in DMSO) enables efficient synthesis of 4,5-dihydro-1H-imidazol-5-one derivatives. This method avoids transition-metal contamination, critical for pharmacological studies, and achieves yields >70% . Alternative routes involve cyclization of amidines with α,β-unsaturated ketones, optimized via green chemistry principles .
Q. How can researchers validate the structural integrity of L-Ornithine-imidazolone conjugates?
- Methodological Answer : Use a combination of NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity. For crystalline derivatives, X-ray crystallography with SHELX software (e.g., SHELXL for refinement) provides unambiguous structural confirmation . Elemental analysis (e.g., C, H, N content) should align with theoretical values within ±0.4% .
Q. What analytical techniques are recommended for quantifying trace impurities in L-Ornithine derivatives?
- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 210–254 nm) using a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) resolves imidazolone-related byproducts. For non-UV-active impurities, LC-MS with ESI+ ionization offers sensitivity down to ppm levels .
Advanced Research Questions
Q. How do reaction conditions influence the stereochemical outcome of imidazolone ring formation in L-Ornithine derivatives?
- Methodological Answer : Steric effects from substituents (e.g., 4-methyl vs. 4-phenyl groups) and solvent polarity (e.g., DMSO vs. THF) dictate ring closure kinetics. Kinetic studies via in-situ FTIR or Raman spectroscopy reveal intermediates, while DFT calculations (e.g., Gaussian 16) model transition states to predict stereoselectivity .
Q. What strategies resolve contradictions in biological activity data for imidazolone-containing L-Ornithine analogs?
- Methodological Answer : Discrepancies often arise from batch-to-batch variability in enantiomeric purity. Employ chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers and test activity separately. Validate results using deuterated analogs (e.g., L-Citrulline-D₄) to track metabolic stability .
Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) be integrated into mechanistic studies of imidazolone biosynthesis?
- Methodological Answer : Incorporate ¹³C-labeled ornithine precursors in enzymatic assays (e.g., ornithine transcarbamylase) and track isotopic enrichment via NMR or LC-MS. For non-enzymatic pathways, use ¹⁵N-amidines to elucidate nitrogen migration during cyclization .
Q. What computational tools are optimal for modeling the pharmacokinetic properties of L-Ornithine-imidazolone hybrids?
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
